Pholedrine sulphate
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Overview
Description
Preparation Methods
Pholedrine sulphate can be synthesized through various synthetic routes. One common method involves the methylation of 4-hydroxyamphetamine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Pholedrine sulphate undergoes several types of chemical reactions, including:
Oxidation: Pholedrine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert pholedrine to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group or the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pholedrine sulphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a model compound for studying amphetamine derivatives.
Medicine: Used in ophthalmology to diagnose Horner’s syndrome and as a mydriatic agent to dilate pupils.
Mechanism of Action
Pholedrine sulphate exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. This results in vasoconstriction, increased heart rate, and pupil dilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Pholedrine sulphate is structurally similar to several other compounds, including:
Methamphetamine: Both are amphetamine derivatives, but pholedrine has a hydroxyl group at the para position.
Norpholedrine: Similar structure but lacks the N-methyl group.
Oxilofrine: Contains an additional hydroxyl group on the beta carbon.
Tyramine: A naturally occurring monoamine compound with a similar phenethylamine backbone. This compound is unique due to its specific hydroxylation pattern and its use in ophthalmology, which distinguishes it from other related compounds.
Properties
CAS No. |
6114-26-7 |
---|---|
Molecular Formula |
C20H32N2O6S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[2-(methylamino)propyl]phenol;sulfuric acid |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
WUORSSYNZWHFQY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |
6114-26-7 | |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Related CAS |
370-14-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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